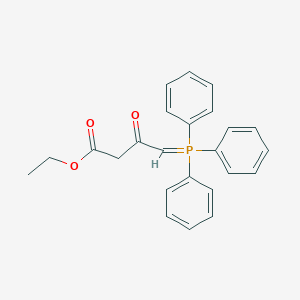

Ethyl-3-oxo-4-(triphenylphosphoranyliden)butyrat

Übersicht

Beschreibung

Ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate is an organic compound with the molecular formula C24H23O3P. It is also known by other names such as 3-oxo-4-(triphenylphosphoranylidene)butanoic acid ethyl ester and 4-(triphenylphosphoranylidene)acetoacetic acid ethyl ester . This compound is notable for its use in various synthetic organic chemistry applications, particularly in the formation of carbon-carbon bonds.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

1.1 C-C Bond Formation

Ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate is primarily used as a reactant in C-C bond formation reactions. It acts as a nucleophile in the following reactions:

- Wittig Reaction : This reaction utilizes the compound to form alkenes by reacting with carbonyl compounds. The resulting alkenes can be further modified to synthesize complex natural products and pharmaceuticals. The Wittig reaction is well-regarded for its ability to create double bonds selectively, which is crucial for building intricate molecular architectures.

- Horner-Wadsworth-Emmons (HWE) Reaction : Similar to the Wittig reaction, the HWE reaction employs this compound as a nucleophile. It offers milder conditions and broader functional group compatibility, making it suitable for synthesizing α,β-unsaturated carbonyl compounds. These compounds are essential intermediates in organic synthesis and are often found in biologically active molecules.

1.2 Synthesis of Complex Molecules

Ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate can also be used to synthesize various complex molecules through:

- Julia Olefination : This method allows for the formation of alkenes from carbonyl compounds using the ylide as a reagent, facilitating the construction of complex structures.

- Still-Gennari Modification : This modification of the HWE reaction provides access to α,β-unsaturated carbonyl compounds with enhanced selectivity and efficiency.

Pharmaceutical Applications

Although specific biological activity data for Ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate is limited, its structural analogs have shown notable biological properties:

- Antimicrobial and Anticancer Activity : Compounds with similar structures often exhibit significant biological activities, including antimicrobial and anticancer effects. This raises interest in exploring Ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate's potential therapeutic applications.

Materials Science

Ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate serves as a precursor for various organophosphorus compounds that find applications in diverse fields such as:

- Agriculture : Organophosphorus compounds derived from this ylide are used in pesticides and herbicides.

- Materials Science : These compounds can be utilized in developing new materials with specific properties, enhancing their applicability in various industrial sectors.

Case Studies

Several studies have documented the applications of Ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate:

Wirkmechanismus

Target of Action

Ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate is a synthetic intermediate used in the production of various compounds

Mode of Action

The compound is known to couple with glyoxals in a one-step route to 4-hydroxycyclopentanones . It is also used to prepare 2H-pyran-2-ones from oxazolones

Biochemical Pathways

The compound is involved in the synthesis of polysubstituted cyclopentanones via double Michael addition reactions . It also participates in the asymmetric quadruple aminocatalytic three-component domino condensation and spirocyclization to produce hydroindanes . The downstream effects of these pathways depend on the specific reactions and the compounds being synthesized.

Result of Action

The compound is primarily used as a reactant in the stereoselective synthesis of various compounds . The molecular and cellular effects of its action would therefore depend on the specific compounds being synthesized and their respective biological activities.

Vorbereitungsmethoden

Ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate can be synthesized through several methods. One common synthetic route involves the reaction of triphenylphosphine with ethyl acetoacetate in the presence of a base such as sodium hydride . The reaction proceeds through the formation of a phosphonium ylide intermediate, which then undergoes a Wittig reaction to yield the desired product.

Analyse Chemischer Reaktionen

Ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate is involved in various types of chemical reactions, including:

Michael Addition Reactions: It can undergo double Michael addition reactions to form polysubstituted cyclopentanones.

Cyclocondensation Reactions: It is used in the preparation of oxocyclohexenecarboxylates through cyclocondensation reactions.

Domino Condensation and Spirocyclization: It participates in asymmetric quadruple aminocatalytic three-component domino condensation and spirocyclization to form hydroindanes.

Common reagents and conditions used in these reactions include bases such as sodium hydride and catalysts like aminocatalysts. The major products formed from these reactions are often complex cyclic structures, which are valuable intermediates in organic synthesis.

Vergleich Mit ähnlichen Verbindungen

Ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate can be compared with similar compounds such as:

Methyltriphenylphosphonium bromide: Used in similar Wittig reactions but with different alkyl groups.

(Ethoxycarbonylmethyl)triphenylphosphonium bromide: Another phosphonium ylide used in organic synthesis.

The uniqueness of ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate lies in its specific structure, which allows for the formation of a wide variety of complex cyclic compounds through its versatile reactivity in organic synthesis.

Biologische Aktivität

Ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate is a synthetic compound that has garnered interest in organic and medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

Ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate has the molecular formula CHOP and a molecular weight of approximately 390.41 g/mol. The compound features a triphenylphosphoranylidene group, which contributes to its reactivity in various chemical transformations.

The biological activity of Ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate can be attributed to its ability to form carbon-carbon double bonds through reactions such as the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction. These reactions allow the compound to act as a nucleophile, facilitating the synthesis of α,β-unsaturated carbonyl compounds, which are significant in medicinal chemistry for their diverse biological activities.

Research Findings

Case Study: Synthesis of Antitumor Compounds

Research has indicated that Ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate can serve as a precursor in the synthesis of various antitumor agents. For instance, the preparation of 2-substituted pyridoacridines through thermolysis demonstrates its potential in developing new therapeutic agents.

Mechanistic Insights

The mechanism by which Ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate exerts its effects likely involves nucleophilic attack on electrophilic centers in target molecules. This is particularly relevant in reactions with glyoxals leading to the formation of complex cyclic structures, which are valuable intermediates in drug synthesis .

Future Directions

Further research is essential to elucidate the specific biological activities of Ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate. Potential areas of investigation include:

- In Vivo Studies: Conducting animal studies to assess antitumor and antimicrobial efficacy.

- Mechanistic Studies: Detailed mechanistic studies to understand how this compound interacts at the molecular level with biological targets.

- Structural Modifications: Exploring structural modifications to enhance biological activity or reduce toxicity.

Eigenschaften

IUPAC Name |

ethyl 3-oxo-4-(triphenyl-λ5-phosphanylidene)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23O3P/c1-2-27-24(26)18-20(25)19-28(21-12-6-3-7-13-21,22-14-8-4-9-15-22)23-16-10-5-11-17-23/h3-17,19H,2,18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYXSFVCJCUXGJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20370136 | |

| Record name | Ethyl 3-oxo-4-(triphenyl-lambda~5~-phosphanylidene)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13148-05-5 | |

| Record name | Ethyl 3-oxo-4-(triphenyl-lambda~5~-phosphanylidene)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary reactions of Ethyl 3-oxo-4-(triphenylphosphoranylidene)butanoate highlighted in these studies?

A1: The research focuses on the compound's reactions with various nucleophiles, leading to the formation of different heterocyclic systems.

- Reaction with Aryl Azides: This reaction chemoselectively yields substituted pyridazin-3(2H)-ones. [, ].

- Reaction with 4-Alkylidene-5(4H)-oxazolones: This reaction forms substituted 2H-pyran-2-one derivatives, showcasing its utility in constructing six-membered oxygen-containing heterocycles. [, , ].

Q2: Can you elaborate on the mechanism of these reactions?

A2: While specific mechanistic details are not provided in the abstracts, these reactions likely proceed through a Wittig-like olefination mechanism. The ylide phosphorus atom of Ethyl 3-oxo-4-(triphenylphosphoranylidene)butanoate attacks the electrophilic carbon of the reacting partner (e.g., the carbonyl group of the azide or the exocyclic double bond of the oxazolone). Subsequent cyclization and elimination steps then lead to the final heterocyclic product.

Q3: What is the significance of using Ethyl 3-oxo-4-(triphenylphosphoranylidene)butanoate in these syntheses?

A3: This reagent offers several advantages:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.